molecular formula C3F9LuO9S3 B158644 Lutetium(III) trifluoromethanesulfonate CAS No. 126857-69-0

Lutetium(III) trifluoromethanesulfonate

Cat. No. B158644
M. Wt: 622.2 g/mol
InChI Key: NRMNRSCGHRWJAK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lutetium(III) trifluoromethanesulfonate, also known as Lutetium(III) triflate or Trifluoromethanesulfonic acid lutetium(III) salt, is a compound with the molecular formula (CF3SO3)3Lu and a molecular weight of 622.17 . It is used as a catalyst in various reactions .


Molecular Structure Analysis

The molecular structure of Lutetium(III) trifluoromethanesulfonate is represented by the linear formula (CF3SO3)3Lu . The compound consists of a lutetium(III) ion (Lu+3) and three trifluoromethanesulfonate ions (CF3SO3-) .

Scientific Research Applications

1. Hydration and Coordination Properties

Lutetium(III) trifluoromethanesulfonate exhibits unique hydration and coordination properties. Research indicates that trivalent lanthanide-like metal ions, including Lu(III), coordinate with nine water oxygen atoms, forming a tricapped trigonal prism in crystalline hydrates. This feature has implications for the Lewis acid catalytic activity of Lu(III) trifluoromethanesulfonate in organic syntheses performed in aqueous media (Abbasi et al., 2005).

2. Complex Synthesis

Lutetium(III) trifluoromethanesulfonate is used in the synthesis of complex compounds like lutetium(III)–porphyrin complexes. These complexes have significant potential in various fields due to their unique properties and are synthesized under optimized conditions to achieve high yields (Kalota, Mikus, & Ostrowski, 2016).

3. Ion-Solvent Interactions

Studies on ion-solvent interactions involving lutetium trifluoromethanesulfonates have been conducted to understand their behavior in different solvents. These interactions are crucial in determining the properties and applications of these compounds in various chemical processes (Warmińska & Wawer, 2012).

4. Catalyst in Organic Synthesis

Lanthanide(III) trifluoromethanesulfonates, including lutetium variants, are recognized as effective catalysts in organic synthesis, particularly in the aminolysis of 1,2-epoxides. They facilitate the formation of β-amino alcohols at room temperature, offering a highly efficient and regioselective approach (Chini et al., 1994).

5. Hydrolysis Studies

Research on the hydrolysis of lutetium using solvent extraction methods provides insights into the chemical behavior of lutetium in various conditions. This is crucial for understanding its reactivity and potential applications in different chemical contexts (Ramírez-García et al., 2007).

6. Electrochemical Applications

Lutetium(III) hexacyanoferrate/poly(taurine) modified glassy carbon electrodes have been developed using Lu(III) trifluoromethanesulfonate, showcasing its applicability in electrochemical sensors. Such developments have implications in environmental monitoring and analytical chemistry (Pandi et al., 2018).

Safety And Hazards

Lutetium(III) trifluoromethanesulfonate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to avoid contact with skin, eyes, or clothing . In case of contact, it is advised to rinse thoroughly with plenty of water .

properties

IUPAC Name

lutetium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNRSCGHRWJAK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9LuO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459316
Record name Lutetium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lutetium(III) trifluoromethanesulfonate

CAS RN

126857-69-0
Record name Lutetium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lutetium(III) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutetium(III) trifluoromethanesulfonate
Reactant of Route 2
Lutetium(III) trifluoromethanesulfonate
Reactant of Route 3
Lutetium(III) trifluoromethanesulfonate

Citations

For This Compound
11
Citations
A Abbasi, P Lindqvist‐Reis, L Eriksson… - … A European Journal, 2005 - Wiley Online Library
Trivalent lanthanide‐like metal ions coordinate nine water oxygen atoms, which form a tricapped trigonal prism in a large number of crystalline hydrates. Water deficiency, randomly …
P D'Angelo, A Zitolo, V Migliorati… - Chemistry–A European …, 2010 - Wiley Online Library
The structural properties of the hydrated lanthanoid(III) ions in aqueous solution and in the isostructural trifluoromethanesulfonate salts have been investigated by a quantitative analysis …
CB Chemicals - World Wide Web, http://www. beyondchem. com …, 2005 - yickvic.com
CC-0341H 12014-44-7 ALUMINUM CERIUM OXIDE (NANOMETER GRADE) UNIE-4698 ALUMINUM SCANDIUM ALLOY CC-1415CA 16774-21-3 AMMONIUM CERIUM (IV) NITRATE …
Number of citations: 2 www.yickvic.com
P D'Angelo, S De Panfilis, A Filipponi… - … –A European Journal, 2008 - Wiley Online Library
This is the first systematic study exploring the potential of highenergy EXAFS as a structural tool for lanthanoids and third-row transition elements. The K-edge X-ray absorption spectra …
A Masuya-Suzuki, S Goto, R Nakamura… - RSC …, 2022 - pubs.rsc.org
The synthesis of luminescent molecular crystalline materials requires a good understanding of the luminescence properties of crystals in which many molecules are densely packed. …
Number of citations: 8 pubs.rsc.org
J Wawer, D Warmińska, W Grzybkowski - The Journal of Chemical …, 2011 - Elsevier
Densities of the solutions of gallium, yttrium, lanthanum, gadolinium, and lutetium trifluoromethanesulfonates in methanol have been determined at temperatures ranging from (283.15 …
Number of citations: 18 www.sciencedirect.com
M Patel, G Avashthi, A Gacem, MS Alqahtani, HK Park… - Molecules, 2023 - mdpi.com
Heterocyclic compounds are significant lead drug candidates based on their various structure–activity relationships (SAR), and their use in pharmaceutics is constantly developing. …
Number of citations: 2 www.mdpi.com
Z Ashbridge, OM Knapp, E Kreidt… - Journal of the …, 2022 - ACS Publications
We report the synthesis of molecular prime and composite knots by social self-sorting of 2,6-pyridinedicarboxamide (pdc) ligands of differing topicity and stereochemistry. Upon mixing …
Number of citations: 3 pubs.acs.org
A ZITOLO - 2010 - iris.uniroma1.it
Water is the most abundant compound on the surface of earth and, being the principal constituent of all living organism, it is the basis for life on our planet. Consequently, knowledge of …
Number of citations: 3 iris.uniroma1.it
T Sagawa, H Kobayashi, A Fukuoka - Molecular Catalysis, 2020 - Elsevier
Chitin is an abundant marine biomass consisting of N-acetylglucosamine (NAG) units. NAG is a source for 2-acetamide-2-deoxyisosorbide (ADI), a condensed five-membered ring …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.